N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a thiazole ring substituted with dimethyl groups, a methoxyphenyl group, and a sulfonylacetamide moiety. Its distinct structure allows it to participate in various chemical reactions and makes it valuable in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
The methoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with a sulfonyl chloride to form the sulfonylacetamide linkage. The final step involves coupling the thiazole ring with the methoxyphenylsulfonylacetamide intermediate under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with other similar compounds, such as:
N-(4,5-dimethylthiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
N-(4,5-dimethylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide: The presence of a chloro group can influence the compound’s chemical properties and interactions with molecular targets.
N-(4,5-dimethylthiazol-2-yl)-2-((4-nitrophenyl)sulfonyl)acetamide: The nitro group can significantly alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-10(2)21-14(15-9)16-13(17)8-22(18,19)12-6-4-11(20-3)5-7-12/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJIIZGLJPQSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.